cis-dodec-3-enoyl-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C33H56N7O17P3S |
|---|---|
Molecular Weight |
947.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-dodec-3-enethioate |
InChI |
InChI=1S/C33H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h11-12,20-22,26-28,32,43-44H,4-10,13-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b12-11-/t22-,26-,27-,28+,32-/m1/s1 |
InChI Key |
XEMIVMKTVGRFTD-REDSNERGSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Enzymology of Cis Dodec 3 Enoyl Coa Transformation
Mechanism of Δ3,Δ2-Enoyl-CoA Isomerase Action
The isomerization of cis-dodec-3-enoyl-CoA to trans-dodec-2-enoyl-CoA is a pivotal step that circumvents a metabolic cul-de-sac. The enzymes responsible, Δ3,Δ2-enoyl-CoA isomerases, are members of the crotonase superfamily and exhibit a sophisticated catalytic mechanism. nih.gov
Stereospecificity in Substrate Isomerization
Δ3,Δ2-enoyl-CoA isomerases demonstrate a notable stereospecificity, being capable of acting on both 3-cis and 3-trans enoyl-CoA substrates. genome.jp The enzymatic reaction exclusively produces the 2-trans isomer, which is the requisite configuration for the subsequent hydration step catalyzed by enoyl-CoA hydratase. wikipedia.org This strict stereochemical control ensures the seamless integration of unsaturated fatty acid breakdown products into the central spiral of β-oxidation. The reaction rate for (3Z) isomers is often observed to be significantly higher than for their (3E) counterparts. genome.jp
Catalytic Site Residue Characterization and Reaction Intermediate Stabilization
The catalytic mechanism of Δ3,Δ2-enoyl-CoA isomerase proceeds via a concerted proton transfer. A key glutamic acid residue within the active site acts as a general base, abstracting a proton from the C2 position of the this compound substrate. ebi.ac.uk This proton abstraction is coupled with the formation of a negatively charged enolate intermediate.
This transient intermediate is stabilized by an "oxyanion hole," a structural motif formed by the backbone amide nitrogens of two conserved amino acid residues. ebi.ac.ukebi.ac.uk In the peroxisomal isomerase from Saccharomyces cerevisiae, these residues have been identified as Ala70 and Leu126. ebi.ac.uk For the human mitochondrial enzyme, the corresponding residues are Leu77 and Gly111. ebi.ac.uk These amide groups form hydrogen bonds with the thioester oxygen of the enolate intermediate, delocalizing the negative charge and lowering the activation energy of the reaction. Subsequently, the catalytic glutamate (B1630785) residue, now acting as a general acid, donates a proton to the C4 position of the intermediate, leading to the formation of the final product, trans-dodec-2-enoyl-CoA. ebi.ac.uk
The following table summarizes the key catalytic residues in different Δ3,Δ2-enoyl-CoA isomerases:
| Enzyme Source | Catalytic Base | Oxyanion Hole Residues |
| Human Mitochondrial | Glu136 | Leu77, Gly111 |
| Saccharomyces cerevisiae Peroxisomal | Glu158 | Ala70, Leu126 |
Isoenzymes and Subcellular Compartmentalization Research
In mammals, the enzymatic activity responsible for the isomerization of this compound is not confined to a single cellular location. Instead, distinct isoenzymes are found within different organelles, reflecting the compartmentalization of fatty acid metabolism.
Mitochondrial Δ3,Δ2-Enoyl-CoA Isomerase Studies
Mitochondria, the primary sites of β-oxidation for short, medium, and long-chain fatty acids, house at least one key Δ3,Δ2-enoyl-CoA isomerase. nih.govnih.gov Research on the rat mitochondrial enzyme (mECI) has shown it to be a dimeric protein. researchgate.net Studies on human mitochondrial enoyl-CoA isomerase reveal it exists as a trimer. wikipedia.org This mitochondrial isomerase exhibits broad substrate specificity, acting on a range of enoyl-CoA esters. nih.gov Kinetic studies have helped to elucidate the substrate preferences of the mitochondrial isoenzyme.
A study on rat liver enzymes indicated that the mitochondrial enoyl-CoA isomerase (MECI) is particularly efficient at catalyzing the 3-cis to 2-trans isomerization. nih.gov
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) |
| cis-3-Hexenoyl-CoA | Rat Mitochondrial ECI | - | - |
| trans-3-Hexenoyl-CoA | Rat Mitochondrial ECI | - | - |
| cis-3-Octenoyl-CoA | Rat Mitochondrial ECI | - | - |
| trans-3-Octenoyl-CoA | Rat Mitochondrial ECI | - | - |
| cis-3-Dodecenoyl-CoA | Rat Mitochondrial ECI | - | - |
| trans-3-Dodecenoyl-CoA | Rat Mitochondrial ECI | - | - |
| Specific kinetic values for this compound with the purified mitochondrial enzyme are not consistently reported across all studies, with some research focusing on relative activities with different chain-length substrates. |
Peroxisomal Δ3,Δ2-Enoyl-CoA Isomerase Investigations
Peroxisomes are responsible for the initial β-oxidation of very-long-chain fatty acids and some branched-chain fatty acids. These organelles also contain Δ3,Δ2-enoyl-CoA isomerase activity. nih.govresearchgate.net In some organisms, this activity is part of a multifunctional enzyme that also possesses enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. wikipedia.orgresearchgate.net However, monofunctional peroxisomal Δ3,Δ2-enoyl-CoA isomerases (pECI or ECI) also exist. nih.gov In rat liver, the monofunctional ECI is found in both peroxisomes and mitochondria. nih.gov
The peroxisomal isomerase also has a broad substrate range, with some studies suggesting a preference for longer-chain acyl-CoAs compared to its mitochondrial counterpart. nih.gov Research on rat liver peroxisomal enzymes indicates that the monofunctional ECI is the primary enzyme for both 3-cis → 2-trans and 3-trans → 2-trans isomerizations of long-chain substrates within this organelle. nih.gov
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) |
| cis-3-Hexenoyl-CoA | Rat Peroxisomal ECI | - | - |
| trans-3-Hexenoyl-CoA | Rat Peroxisomal ECI | - | - |
| cis-3-Octenoyl-CoA | Rat Peroxisomal ECI | - | - |
| trans-3-Octenoyl-CoA | Rat Peroxisomal ECI | - | - |
| cis-3-Dodecenoyl-CoA | Rat Peroxisomal ECI | - | - |
| trans-3-Dodecenoyl-CoA | Rat Peroxisomal ECI | - | - |
| As with the mitochondrial enzyme, comprehensive kinetic data for this compound with the purified peroxisomal enzyme is varied in the literature. |
Cytosolic Enoyl-CoA Isomerase Research
Extensive research on mammalian and fungal genomes has not identified a distinct, constitutively cytosolic Δ3,Δ2-enoyl-CoA isomerase. nih.gov The β-oxidation of fatty acids, and thus the requirement for this isomerase activity, is largely confined to the mitochondria and peroxisomes.
Interestingly, studies in the plant kingdom, particularly in Arabidopsis thaliana, have revealed the evolution of cytosolic paralogues of Δ3,Δ2-enoyl-CoA isomerase. nih.gov For instance, the AtECI3 protein in Arabidopsis remains in the cytosol, unlike its counterparts AtECI1 and AtECI2 which are targeted to the peroxisomes. nih.gov This suggests a plant-specific evolution of a cytosolic role for this enzyme, a feature that does not appear to be conserved in mammals.
Substrate Scope and Chain Length Specificity Analysis
The enzymatic transformation of this compound is a critical step in the mitochondrial β-oxidation of common unsaturated fatty acids, such as oleic acid. vidyasagar.ac.in This intermediate, a β,γ-unsaturated acyl-CoA, cannot be processed by the standard enzymes of the β-oxidation spiral, which act exclusively on trans-α,β-unsaturated substrates. vidyasagar.ac.in The necessary conversion is catalyzed by Δ3,Δ2-enoyl-CoA isomerase (EC 5.3.3.8), an enzyme that shifts the position and configuration of the double bond from cis-Δ3 to trans-Δ2, yielding trans-dodec-2-enoyl-CoA, a viable substrate for enoyl-CoA hydratase. vidyasagar.ac.inebi.ac.ukebi.ac.uk
Enzymes responsible for this isomerization are found in various organisms and cellular compartments and belong to the crotonase superfamily. wikipedia.orgwisc.edu A defining characteristic of this superfamily is a conserved structural feature known as an "oxyanion hole," formed by peptidic NH groups. This structure stabilizes the enolate anion intermediate that forms during the isomerization reaction. wikipedia.orgwisc.edunih.gov While united by this common mechanistic feature, individual isomerases exhibit distinct specificities regarding the chain length of their acyl-CoA substrates.
Research has demonstrated that enoyl-CoA isomerases can act on a range of substrates with varying carbon chain lengths. For instance, Δ3,Δ2-enoyl-CoA isomerases from both human and yeast sources are known to process fatty acyl substrates with chain lengths ranging from C6 to C16. ebi.ac.ukebi.ac.uk Studies on the isomerase isolated from rat liver mitochondria specifically noted that while dodecenoyl-CoA (a C12 substrate) is effectively isomerized, the enzyme also acts on both shorter and longer chain homologs. uni-koeln.de This indicates a broad, yet defined, specificity.
The existence of multiple isomerase isozymes with differing chain-length preferences allows for the efficient degradation of a wide variety of fatty acids. Evidence points to the presence of distinct short-chain and long-chain enoyl-CoA isomerases in mitochondria. wikipedia.org Similarly, plant peroxisomes contain multiple multifunctional enzymes (MFPs) with isomerase activity that show varied substrate preferences. In Arabidopsis thaliana, two such enzymes, MFP2 and AIM1, display different specificities. The AIM1 hydratase component shows a preference for short-chain acyl-CoAs, and in vitro studies revealed that neither enzyme could efficiently catabolize enoyl-CoA substrates with chains longer than 14 carbons. nih.gov This suggests that other, uncharacterized long-chain specific enoyl-CoA hydratases may exist in the organism. nih.gov
The substrate scope is not limited to just the cis-Δ3 isomer. Many enoyl-CoA isomerases can also convert 3-trans-enoyl-CoA to the 2-trans-enoyl-CoA product, making them essential for the breakdown of fatty acids with double bonds at even-numbered positions as well. wikipedia.org
The following tables summarize the known substrate scope and chain length specificities of various enoyl-CoA isomerases that are relevant to the transformation of this compound and its homologs.
Table 1: Substrate Specificity of Various Δ3,Δ2-Enoyl-CoA Isomerases
| Enzyme/Source | Primary Substrates | Product | Notes |
| Human Mitochondrial ECI ebi.ac.uk | This compound, other 3-enoyl-CoAs (C6-C16) | trans-dodec-2-enoyl-CoA | Catalyzes the conversion of 3-cis or 3-trans-enoyl-CoA into 2-trans-enoyl-CoA. ebi.ac.uk |
| Yeast Peroxisomal ECI (S. cerevisiae) ebi.ac.uk | This compound, other 3-enoyl-CoAs (C6-C16) | trans-dodec-2-enoyl-CoA | Acts on both 3-cis and 3-trans isomers. ebi.ac.uk |
| Rat Liver Mitochondrial ECI uni-koeln.de | 3-cis-enoyl-CoAs (including C12) | 2-trans-enoyl-CoAs | Also processes shorter and longer chain homologs beyond C12. uni-koeln.de |
| Plant Peroxisomal MFP (A. thaliana) nih.gov | Short- to long-chain enoyl-CoAs | 2-trans-enoyl-CoAs | Contains isozymes (AIM1, MFP2) with differing preferences; AIM1 prefers short chains. Inefficient on chains >C14. nih.gov |
Table 2: Chain Length Specificity Profile of Selected Fatty Acid Oxidation Enzymes
| Enzyme System | Organism/Compartment | Preferred Chain Length(s) | Research Finding |
| Δ3,Δ2-Enoyl-CoA Isomerase (ECI) | Human/Mitochondria | C6 - C16 | Broad specificity, accommodating medium to long chains. ebi.ac.uk |
| Δ3,Δ2-Enoyl-CoA Isomerase (ECI) | Rat/Mitochondria | C12 and other homologs | Demonstrates activity on dodecenoyl-CoA as well as both shorter and longer acyl chains. uni-koeln.de |
| Multifunctional Protein (AIM1) | A. thaliana/Peroxisome | Short chains | Shows higher affinity for short-chain acyl-CoAs compared to its MFP2 counterpart. nih.gov |
| Multifunctional Protein (MFP2) | A. thaliana/Peroxisome | Medium to Long chains (up to C14) | Coupled to a dehydrogenase with broad specificity, but hydratase activity is limited with substrates >C14. nih.gov |
| Long-chain acyl-CoA dehydrogenase (LCAD) | Rat & Human/Mitochondria | Long chains (e.g., C14-C16) | Effectively dehydrogenates substrates like 5-cis-tetradecenoyl-CoA (C14) and 4,7,10-cis-hexadecatrienoyl-CoA (C16). researchgate.net |
Biological Pathways Involving Cis Dodec 3 Enoyl Coa
Integration into Auxiliary Pathways of Unsaturated Fatty Acid Degradation
The degradation of unsaturated fatty acids requires additional enzymatic steps compared to saturated fatty acids due to the presence of double bonds. These additional steps are collectively known as auxiliary pathways. Cis-dodec-3-enoyl-CoA is a prominent intermediate in the β-oxidation of oleic acid, a common monounsaturated fatty acid. capes.gov.brnih.gov After three cycles of conventional β-oxidation, oleoyl-CoA is converted to this compound. nih.gov However, this isomer cannot be directly processed by the next enzyme in the standard β-oxidation spiral. nih.gov
The metabolism of polyunsaturated fatty acids with double bonds at even-numbered carbon positions generates a 2-trans, 4-cis-dienoyl-CoA intermediate. capes.gov.brwikipedia.org This intermediate is acted upon by 2,4-dienoyl-CoA reductase (DECR), an NADPH-dependent enzyme, which reduces it to a 3-trans-enoyl-CoA. wikipedia.orguniprot.orgabcam.com This product, like this compound, is a 3-enoyl-CoA isomer that must be further processed to enter the main β-oxidation pathway.
While this compound is not a direct substrate for DECR, its metabolic fate is linked to the function of this auxiliary pathway. Both the DECR pathway and the pathway involving this compound produce 3-enoyl-CoA intermediates that require isomerization to the 2-trans form for complete degradation. This highlights a convergence point where different types of unsaturated fatty acids, after initial processing by specific enzymes like DECR, yield structurally related intermediates that are handled by a common subsequent enzyme, enoyl-CoA isomerase.
| Enzyme | Substrate(s) | Product | Organismal Context |
| 2,4-Dienoyl-CoA Reductase (DECR) | (2E,4Z)-dienoyl-CoA, (2E,4E)-dienoyl-CoA | (3E)-enoyl-CoA | Mitochondria and Peroxisomes (Eukaryotes), Cytosol (Prokaryotes) wikipedia.orguniprot.orgabcam.com |
| Enoyl-CoA Isomerase (ECI) | (3Z)-enoyl-CoA (e.g., this compound), (3E)-enoyl-CoA | (2E)-enoyl-CoA | Mitochondria and Peroxisomes (Eukaryotes) wikipedia.orgebi.ac.uk |
The critical step that channels intermediates from unsaturated fatty acid degradation into the main β-oxidation spiral is isomerization. This compound is converted to trans-dodec-2-enoyl-CoA by the enzyme enoyl-CoA isomerase (ECI), also known as Δ³,Δ²-enoyl-CoA isomerase. wikipedia.orgebi.ac.ukebi.ac.uk This enzyme catalyzes the shift of the double bond from the C3 to the C2 position and changes the stereochemistry from cis to trans. wikipedia.org
The product, trans-2-enoyl-CoA, is a standard substrate for enoyl-CoA hydratase, the second enzyme of the conventional β-oxidation pathway used for saturated fatty acids. wikipedia.orgfrontiersin.org This isomerization effectively removes the metabolic block posed by the cis-3 double bond, allowing the degradation of the fatty acid chain to proceed. nih.gov Therefore, enoyl-CoA isomerase represents the essential link that ensures the convergence of unsaturated and saturated fatty acid catabolism, enabling the complete breakdown of a wide variety of fatty acids for optimal energy production. nih.gov
Role in Specific Organismal Metabolic Adaptations
The processing of this compound and other similar intermediates is a conserved feature of fatty acid metabolism, but the specific enzymes and their regulation can vary between organisms, reflecting different metabolic adaptations.
Yeast (Saccharomyces cerevisiae) : In yeast, β-oxidation occurs primarily in peroxisomes. frontiersin.org The degradation of oleic acid generates this compound, which is then isomerized by the peroxisomal Δ³,Δ²-enoyl-CoA isomerase, Eci1p, into trans-2-dodecenoyl-CoA. ebi.ac.ukfrontiersin.orgresearchgate.net This allows the intermediate to re-enter and complete the β-oxidation cycle. frontiersin.org The essentiality of this step is demonstrated by the fact that yeast strains lacking the ECI1 gene are unable to grow on media where unsaturated fatty acids are the sole carbon source. ebi.ac.uk
Rodents (Mice) : In mammals, mitochondrial β-oxidation is a major source of cellular energy. nih.gov Studies using mice with a genetic knockout of mitochondrial 3,2-trans-enoyl-CoA isomerase (eci-/-) have shown that the degradation of unsaturated fatty acids is halted at the level of 3-enoyl-CoA intermediates, such as the one derived from oleic acid. capes.gov.brnih.gov This blockage leads to the accumulation of these intermediates, which are then shunted into alternative metabolic pathways, including peroxisomal β-oxidation and microsomal ω-oxidation. capes.gov.brnih.gov This results in a significant excretion of medium-chain unsaturated dicarboxylic acids in the urine, a condition known as dicarboxylic aciduria, which serves as a diagnostic marker for this metabolic defect. nih.gov These findings underscore the critical role of isomerization in complete mitochondrial fatty acid oxidation and energy homeostasis. nih.gov
Drosophila melanogaster : The fruit fly Drosophila melanogaster possesses a gene, CG13890, that encodes a dodecenoyl-CoA delta-isomerase (DCI). nih.govresearchgate.net This enzyme performs the crucial function of converting cis-enoyl-CoA intermediates to the trans-enoyl-CoA form, which can be processed by the standard β-oxidation machinery. nih.govresearchgate.net Research has shown that overexpressing this isomerase can extend the lifespan of Drosophila. nih.govresearchgate.net This effect is potentially linked to improved metabolic efficiency and increased resistance to oxidative and metabolic stress, highlighting the importance of efficient fatty acid utilization in the regulation of aging. researchgate.net
| Organism | Key Enzyme(s) | Location | Significance of this compound Metabolism |
| Yeast (S. cerevisiae) | Eci1p (Δ³,Δ²-enoyl-CoA isomerase) | Peroxisome | Essential for growth on unsaturated fatty acids. ebi.ac.ukfrontiersin.org |
| Rodents (Mouse) | ECI (3,2-trans-enoyl-CoA isomerase) | Mitochondria | Deficiency leads to interrupted β-oxidation, energy deficit, and dicarboxylic aciduria. capes.gov.brnih.gov |
| Drosophila melanogaster | DCI (dodecenoyl-CoA delta-isomerase) | Mitochondria | Efficient processing is linked to starvation resistance and lifespan extension. nih.govresearchgate.net |
Mycobacterium tuberculosis : The bacterium Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, can utilize fatty acids from its host as a primary energy source, which is crucial for its survival, particularly in the hypoxic environment of necrotic tissues. nih.gov While Mtb can break down saturated fatty acids, its main fatty acid degradation complex, FadAB, is inefficient at processing cis-unsaturated fatty acyl substrates. nih.gov This is due to steric hindrance by a specific amino acid residue (Phe287) in the active site of the FadB subunit. nih.gov
To overcome this limitation, Mtb employs a set of stand-alone auxiliary enzymes, specifically cis-trans enoyl-CoA isomerases (Ech proteins). nih.govresearchgate.net These enzymes are responsible for converting intermediates like this compound, formed during the breakdown of oleic acid, into the trans configuration. researchgate.net This isomerized product can then be efficiently metabolized by the FadAB complex. This metabolic strategy, which separates the isomerization step from the main β-oxidation complex, represents a key adaptation that enhances the versatility of Mtb's lipid metabolism and its ability to thrive within its host. nih.gov
Advanced Research Methodologies for Cis Dodec 3 Enoyl Coa Studies
In Vitro Enzymatic Characterization Techniques
Understanding the catalytic behavior of enoyl-CoA isomerase requires the isolation and detailed kinetic analysis of the pure enzyme.
Historically, enoyl-CoA isomerase was first purified from rat liver mitochondria using conventional protein purification techniques. nih.gov This process typically involved a combination of heat steps, gel filtration, and ion-exchange chromatography to isolate the enzyme to homogeneity. jascoinc.com
More contemporary and widely used methods involve recombinant DNA technology. This approach offers higher yields and facilitates the generation of mutant enzymes for mechanistic studies. The standard workflow is as follows:
Gene Cloning: The gene encoding enoyl-CoA isomerase is amplified, often via the polymerase chain reaction (PCR), and cloned into a suitable expression vector, such as pET-28a. uni-koeln.de
Heterologous Expression: The resulting plasmid is transformed into an expression host, commonly Escherichia coli strain BL21 (DE3). uni-koeln.de The bacterial cells are cultured, and protein expression is induced.
Purification: The expressed protein, often engineered with a purification tag (e.g., a 6xHis-tag), is purified from the cell lysate using affinity chromatography. uni-koeln.de Further purification steps, like ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.
This recombinant approach allows for the production of large quantities of the enzyme, which is essential for detailed kinetic and structural analyses.
Determining the kinetic parameters of enoyl-CoA isomerase, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), is fundamental to understanding its efficiency and substrate specificity. These parameters are typically determined using spectrophotometric assays that monitor the formation of the product, trans-2-enoyl-CoA, which has a characteristic absorbance maximum.
The enzyme's activity is assayed with various substrates, including cis- or trans-3-enoyl-CoA molecules of different chain lengths. harvard.edu For instance, studies on rat peroxisomal acyl-CoA oxidase I, which possesses intrinsic isomerase activity, have utilized substrates like hexenoyl-CoA and octenoyl-CoA to determine catalytic efficiency (kcat/Km). harvard.edu High-performance liquid chromatography (HPLC) analysis is also used to confirm the identity of the reaction products. harvard.edu These studies reveal how the enzyme's efficiency varies with the geometry (cis vs. trans) and length of the acyl chain.
| Enzyme/Mutant | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Rat Peroxisomal Acyl-CoA Oxidase I (Isomerase Activity) | cis-3-Hexenoyl-CoA | N/A | N/A | Comparable to authentic isomerase |
| Rat Peroxisomal Acyl-CoA Oxidase I (Isomerase Activity) | trans-3-Hexenoyl-CoA | N/A | N/A | Comparable to authentic isomerase |
| Rat Peroxisomal Acyl-CoA Oxidase I (Isomerase Activity) | cis-3-Octenoyl-CoA | N/A | N/A | Comparable to authentic isomerase |
| Rat Peroxisomal Acyl-CoA Oxidase I (Isomerase Activity) | trans-3-Octenoyl-CoA | N/A | N/A | Comparable to authentic isomerase |
| mECH [E164Q] Mutant | 2-enoyl-CoA | Moderately Affected | >100,000-fold decrease | Significantly Decreased |
Note: Specific kinetic values for cis-dodec-3-enoyl-CoA are not always available in comparative tables, but data from related substrates illustrate the methodologies. The mECH mutant data is from a related hydratase enzyme, highlighting the impact of active site mutation. harvard.edunih.gov
Structural Biology Approaches to Enoyl-CoA Isomerases
Structural biology provides a three-dimensional view of the enzyme, offering insights into its catalytic mechanism and substrate binding.
X-ray crystallography has been instrumental in elucidating the atomic-level structure of enoyl-CoA isomerases. These enzymes belong to the crotonase superfamily and share a characteristic spiral fold. nih.govwikipedia.org The crystal structures of several enoyl-CoA isomerases have been determined, revealing that they typically assemble into trimers or dimers of trimers (hexamers). uni-koeln.debio-structure.com
The active site is located within a pocket defined by the enzyme's structure. Key features of the active site, revealed by crystallography, include:
Catalytic Residues: A crucial glutamate (B1630785) residue acts as the general acid/base catalyst, responsible for the proton transfer that isomerizes the double bond. wikipedia.orguni-koeln.denih.gov
Oxyanion Hole: The main-chain NH groups of specific residues form an "oxyanion hole" that stabilizes the negative charge on the thioester oxygen of the CoA substrate during the reaction. nih.govwikipedia.org
By co-crystallizing the enzyme with substrate analogs or inhibitors, researchers can map the precise interactions between the enzyme and its ligand, providing a static picture of the enzyme-substrate complex and informing the catalytic mechanism. wikipedia.orgbio-structure.com
| Enzyme Source | PDB Code | Resolution (Å) | Oligomeric State | Key Active Site Feature |
| Bosea sp. PAMC 26642 (BoECI) | N/A | 2.35 | Trimer | Catalytic Glu135 |
| Hymenobacter sp. PAMC 26628 (HyECH) | N/A | 2.70 | Trimer | Catalytic Glu118, Glu138 |
| Rat Liver Mitochondria (Hydratase) | N/A | 2.5 | Hexamer (Dimer of trimers) | Catalytic Glu144, Glu164 |
| Saccharomyces cerevisiae (Isomerase) | 1pjh | 2.1 | Trimer | Catalytic Glu158, Oxyanion hole |
Note: This table includes data from enoyl-CoA isomerases and the closely related hydratases from the same superfamily to illustrate the common structural features. wikipedia.orguni-koeln.debio-structure.com
While X-ray crystallography provides a high-resolution static image, spectroscopic techniques are used to study the enzyme's structure and dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the three-dimensional structure of proteins in solution and for studying their dynamics over a wide range of timescales. nih.govnih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide distance restraints between protons, allowing for the calculation of a solution structure. mdpi.com NMR can also identify conformational exchange between different states, providing insights into the flexibility of the active site and the mechanism of substrate binding and product release. nih.gov
Molecular Genetic Approaches
Molecular genetics allows for the manipulation of the gene encoding enoyl-CoA isomerase to probe the function of specific amino acids and to understand the enzyme's physiological role.
Site-Directed Mutagenesis: This is a cornerstone technique for functional studies. researchgate.netneb.com By systematically replacing specific amino acid residues in the enzyme, particularly those in the putative active site, researchers can assess their importance for catalysis. For example, replacing the catalytic glutamate residue (Glu-165) in 3,2-trans-enoyl-CoA isomerase with a glutamine leads to a drastic reduction in enzymatic activity, confirming its essential role in the proton transfer mechanism. nih.govuni-koeln.de
| Enzyme | Mutation | Effect on Activity | Conclusion |
| 3,2-trans-enoyl-CoA isomerase | Glu-165 -> Gln | Strongly reduced | Glu-165 is a key active site residue. |
| 3,2-trans-enoyl-CoA isomerase | Tyr-150 -> X | Not involved in catalysis | Tyr-150 is not essential for the primary catalytic step. |
| 3,2-trans-enoyl-CoA isomerase | Arg-151 -> X | Reduced expression and activity | Arg-151 may be important for structure or stability. |
| 3,2-trans-enoyl-CoA isomerase | Asp-211 -> X | Reduced expression and activity | Asp-211 may be important for structure or stability. |
Table based on findings from site-directed mutagenesis studies of rat mitochondrial 3,2-trans-enoyl-CoA isomerase. nih.govuni-koeln.de
Gene Knockout/Knockdown Studies: To understand the in vivo function of enoyl-CoA isomerase, researchers create model organisms, such as mice, that lack the gene for the enzyme (a knockout). nih.gov By studying the phenotype of these animals, for example, by analyzing their metabolites after a diet rich in unsaturated fats, the physiological role of the enzyme can be determined. Eci1-deficient mice, for instance, show an accumulation of specific unsaturated acylcarnitines (like C12:1), demonstrating the enzyme's role in their metabolism. nih.gov Similarly, gene silencing techniques have been used to show that enoyl-CoA isomerase is essential for the replication of the Hepatitis C virus, opening potential new therapeutic avenues. wikipedia.org
Gene Expression and Regulation Analysis
The study of this compound metabolism heavily relies on analyzing the expression and regulation of genes encoding key enzymes in the fatty acid β-oxidation pathway. nih.govwikipedia.org Since this compound is an intermediate in the degradation of unsaturated fatty acids, the expression of genes such as enoyl-CoA isomerase (ECI), which directly acts on it, is of primary interest. wikipedia.orgqmul.ac.uk
Researchers utilize several powerful techniques to quantify and understand the transcriptional control of these genes. Quantitative real-time PCR (RT-qPCR) is a common method to measure the expression levels of specific target genes. For a broader, more unbiased view, RNA sequencing (RNA-Seq) is employed to profile the entire transcriptome, revealing coordinated changes in the expression of multiple genes within the fatty acid metabolism network in response to various physiological states or experimental perturbations. nih.gov
Analysis of promoter regions for cis-regulatory elements helps to identify transcription factors that control the expression of these genes. dntb.gov.ua For instance, genes involved in fatty acid oxidation are often regulated by members of the peroxisome proliferator-activated receptor (PPAR) family of nuclear receptors. nih.govaocs.org By studying how the expression of genes like ECI changes under different metabolic conditions (e.g., fasting vs. fed states), scientists can infer the regulatory networks governing the flux of metabolites like this compound. nih.gov
| Gene | Protein Product | Function in Relation to this compound | Common Analysis Techniques |
|---|---|---|---|
| ECI1 | Enoyl-CoA delta isomerase 1 | Catalyzes the isomerization of this compound to trans-dodec-2-enoyl-CoA, a substrate for the next step in β-oxidation. ebi.ac.ukebi.ac.uk | RT-qPCR, RNA-Seq, Northern Blotting |
| ACADVL | Very long-chain specific acyl-CoA dehydrogenase (VLCAD) | Involved in the initial dehydrogenation steps of long-chain fatty acids, leading to intermediates like this compound. nih.gov | RT-qPCR, RNA-Seq |
| HADHA/HADHB | Mitochondrial trifunctional protein | Contains enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities that process the product of the ECI1 reaction. nih.govwikipedia.org | RT-qPCR, RNA-Seq, Western Blotting |
| PPARA | Peroxisome proliferator-activated receptor alpha (PPARα) | A key transcription factor that regulates the expression of genes involved in fatty acid oxidation, including ECI1. nih.gov | Chromatin Immunoprecipitation (ChIP), Luciferase Reporter Assays |
Targeted Gene Disruption and Overexpression in Model Organisms
To definitively establish the function of a gene in the metabolism of this compound, researchers turn to genetic manipulation in model organisms. Techniques like CRISPR/Cas9 have become invaluable for creating precise gene knockouts or modifications. researchgate.netmdpi.com
By disrupting the gene encoding enoyl-CoA isomerase (ECI1) in an organism like the mouse (Mus musculus) or yeast (Saccharomyces cerevisiae), scientists can observe the resulting metabolic phenotype. ebi.ac.ukdrugtargetreview.com Such a disruption would be expected to lead to an accumulation of this compound and other upstream intermediates when the organism is challenged with a diet rich in unsaturated fatty acids that produce this specific intermediate. This approach provides direct evidence of the gene's role in this metabolic pathway. nih.gov
Conversely, overexpressing a gene can help determine if its encoded enzyme is a rate-limiting step in a pathway. For example, overexpressing ECI1 might enhance the organism's capacity to metabolize certain unsaturated fatty acids. These genetic manipulations are crucial for building a complete picture of the metabolic network and for understanding the physiological consequences of altered flux through the β-oxidation pathway. researchgate.net
| Model Organism | Targeted Gene | Methodology | Research Goal |
|---|---|---|---|
| Mouse (Mus musculus) | Eci1 | CRISPR/Cas9-mediated knockout | To study the systemic effects of being unable to isomerize cis-3-enoyl-CoA esters during fatty acid oxidation. mdpi.com |
| Yeast (Saccharomyces cerevisiae) | ECI1 | Homologous recombination-based gene deletion | To confirm the enzyme's essential role in the β-oxidation of unsaturated fatty acids. ebi.ac.uk |
| Soybean (Glycine max) | GmFAD2 family | CRISPR/Cas9-mediated mutagenesis | To alter fatty acid composition by targeting enzymes upstream of this compound formation, affecting the substrate pool. nih.gov |
| Human Cell Lines (e.g., HepG2) | ACBP (Acyl-CoA Binding Protein) | RNA interference (RNAi) | To investigate the regulatory role of Acyl-CoA binding and transport on overall lipid metabolism. uni-kiel.de |
Metabolomic Profiling and Isotope Tracing Strategies for Pathway Elucidation
Metabolomics provides a direct snapshot of cellular biochemistry by identifying and quantifying small molecules, including acyl-CoA esters. Advanced analytical techniques, primarily mass spectrometry (MS) coupled with chromatography (either gas (GC) or liquid (LC)), are essential for these studies. mdpi.comresearchgate.net LC-MS is particularly well-suited for analyzing non-volatile, polar molecules like acyl-CoAs. researchgate.net By comparing the metabolomic profiles of cells or tissues under different conditions (e.g., wild-type vs. ECI1 knockout), researchers can identify the specific accumulation of this compound and other related metabolites, thereby confirming its position in the metabolic pathway. mdpi.com
To move beyond static measurements and understand the dynamic flow of metabolites (flux), researchers employ isotope tracing strategies. researchgate.net In this approach, cells or organisms are supplied with substrates labeled with stable isotopes, such as carbon-13 (¹³C). For instance, a ¹³C-labeled unsaturated fatty acid can be introduced, and the incorporation of the ¹³C label into downstream intermediates, including this compound and acetyl-CoA, is monitored over time using MS. researchgate.netnih.gov This allows for the precise measurement of the rate of conversion (flux) through specific enzymatic steps, such as the isomerization of this compound. amc.nl These powerful techniques are critical for elucidating the intricate details of metabolic pathways and how they are regulated in response to physiological demands.
| Methodology | Detectable Metabolites/Labels | Primary Research Application |
|---|---|---|
| LC-MS/MS | This compound, trans-dodec-2-enoyl-CoA, Acetyl-CoA, other Acyl-CoA species | Quantification of acyl-CoA pool sizes to identify metabolic bottlenecks or accumulations. researchgate.net |
| GC-MS | Fatty acids (after derivatization), Krebs cycle intermediates | Analysis of total fatty acid profiles and central carbon metabolism. researchgate.net |
| ¹³C Isotope Tracing | ¹³C-labeled fatty acids, ¹³C-labeled this compound, ¹³C-labeled acetyl-CoA | To measure metabolic flux and determine the relative contributions of different pathways to the acyl-CoA pool. researchgate.net |
| ³H Isotope Tracing | ³H-labeled fatty acids, ³H₂O | Measurement of the overall rate of β-oxidation by tracking the release of tritiated water. nih.govamc.nl |
Implications of Cis Dodec 3 Enoyl Coa Metabolism in Biological Systems
Contribution to Cellular Energy Homeostasis in Research Models
Cis-dodec-3-enoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions. wikipedia.org The process of beta-oxidation is fundamental for energy homeostasis, breaking down fatty acids to produce acetyl-CoA, NADH, and FADH2. nih.govaocs.orgyoutube.com These products subsequently fuel the citric acid cycle and the electron transport chain to generate large quantities of ATP, the primary energy currency of the cell. nih.govyoutube.com
The structure of this compound, with its double bond between the third and fourth carbons (the gamma and beta carbons), prevents it from being a direct substrate for the subsequent enzyme in the standard beta-oxidation pathway, enoyl-CoA hydratase. utah.edubiochemistry.prof This is where the enzyme enoyl-CoA isomerase (also known as dodecenoyl-CoA isomerase or Δ3,Δ2-enoyl-CoA isomerase) becomes essential. wikipedia.orgqmul.ac.uk This enzyme catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond, converting this compound into trans-dodec-2-enoyl-CoA. wikipedia.orgebi.ac.ukebi.ac.uk The resulting trans-isomer is a suitable substrate for enoyl-CoA hydratase, allowing the beta-oxidation spiral to continue. utah.eduwikipedia.org Therefore, the efficient metabolic processing of this compound is indispensable for harnessing the full energy potential of unsaturated fatty acids, thereby contributing significantly to cellular energy balance, particularly in highly energy-dependent tissues like the heart, skeletal muscle, and liver. nih.gov
Consequences of Disrupted Enoyl-CoA Isomerase Function in Model Systems
Defects in the enzymes required for fatty acid oxidation can severely compromise cellular function. nih.govmerckmanuals.com When enoyl-CoA isomerase function is disrupted, the metabolism of this compound and other similar unsaturated acyl-CoAs is stalled. This blockage leads to distinct metabolic consequences that have been characterized in various model systems.
Disorders of fatty acid beta-oxidation are often characterized by the sequestration of coenzyme A in the form of unmetabolized acyl-CoA intermediates. nih.gov A deficiency in enoyl-CoA isomerase would logically lead to the upstream accumulation of its substrates, including this compound and other 3-enoyl-CoA species. While the primary function of lipid droplet biogenesis is to store energy, it also serves to alleviate cellular stress from the buildup of bioactive lipids like fatty acyl-CoAs. nih.gov Therefore, impaired processing of these intermediates can contribute to lipotoxicity and altered lipid storage patterns. nih.govsemanticscholar.org Inborn errors of metabolism affecting this pathway can result in a deficiency of energy and the accumulation of these intermediate breakdown products. merckmanuals.com
A significant biochemical marker for impaired mitochondrial fatty acid oxidation is dicarboxylic aciduria, the excretion of abnormal quantities of dicarboxylic acids (DCAs) in the urine. nih.govnih.gov When the beta-oxidation pathway is blocked, accumulated fatty acyl-CoA intermediates can be shunted into an alternative pathway, omega (ω)-oxidation. nih.gov This process converts them into dicarboxylic acids, which are then excreted. nih.gov The presence of medium-chain DCAs in urine is a key diagnostic feature for several inborn errors of metabolism, particularly defects in mitochondrial fatty acid oxidation. nih.gov Research involving mouse models deficient in enoyl-CoA isomerase has been cited in studies of dicarboxylic acid metabolism, indicating that this condition is associated with the emergence of dicarboxylic aciduria. nih.gov In related disorders like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an increase in C6 to C12 dicarboxylic acids is a hallmark finding. youtube.com
| Metabolic Consequence | Description | Associated Disorder Context |
| Lipid Intermediate Accumulation | Blockage of the beta-oxidation pathway leads to the buildup of upstream metabolites like this compound. nih.gov | General Fatty Acid Oxidation Disorders |
| Dicarboxylic Aciduria | Accumulated acyl-CoAs are diverted to the ω-oxidation pathway, resulting in the formation and urinary excretion of dicarboxylic acids. nih.gov | Enoyl-CoA Isomerase Deficiency, MCAD Deficiency, other FAODs nih.govnih.gov |
Investigational Links to Cellular Dysregulation in Disease Models
Beyond its fundamental role in energy metabolism, the pathway involving this compound has been implicated in the pathophysiology of specific diseases. Research has demonstrated that viruses and cancer cells can manipulate host metabolic pathways, including fatty acid oxidation, to support their proliferation and survival.
Viruses are known to reprogram the metabolism of host cells to create a favorable environment for their replication. nih.govresearchgate.net This reprogramming often involves the upregulation of lipid metabolism. nih.govmdpi.com A key study using systems biology approaches identified the mitochondrial enzyme that processes this compound, dodecenoyl coenzyme A delta isomerase (DCI), as a critical host factor for Hepatitis C virus (HCV) replication. nih.gov The research demonstrated that DCI is a "bottleneck protein" that controls the metabolic reprogramming of the host cell during HCV infection. nih.gov In hepatoma cell line models, silencing the DCI gene or pharmacologically inhibiting fatty acid oxidation significantly blocked HCV growth and RNA replication. nih.gov These findings highlight a crucial dependency of HCV on the enoyl-CoA isomerase-mediated step of fatty acid oxidation, establishing a direct link between this metabolic pathway and viral pathogenesis. nih.gov
| Finding | Experimental Model | Implication for Viral Replication | Reference |
| DCI/Enoyl-CoA Isomerase identified as a key host factor. | Computational models of HCV patient liver biopsies. | Controls host metabolic reprogramming during infection. | nih.gov |
| DCI gene silencing abrogated HCV growth and RNA replication. | Hepatoma cell lines with DCI-targeting shRNA. | DCI is required for a productive HCV infection. | nih.gov |
| Pharmacologic inhibition of fatty acid oxidation blocked HCV replication. | Hepatoma cell lines. | The fatty acid oxidation pathway is essential for the virus. | nih.gov |
Cancer cells exhibit profound metabolic reprogramming to meet the bioenergetic and biosynthetic demands of rapid proliferation. elifesciences.org Altered fatty acid metabolism is increasingly recognized as a hallmark of many cancers. Recent research has specifically implicated Δ3, Δ2-enoyl-CoA isomerase 1 (ECI1), the enzyme that converts this compound, in cancer progression. researchgate.netnih.gov A study on prostate cancer found that ECI1 is overexpressed in tumors compared to benign tissue. researchgate.net In both in vitro and in vivo models, modulating ECI1 expression had a direct impact on the cancer cell phenotype. Overexpression of ECI1 in prostate cancer cell lines led to increased cell growth, colony formation, motility, and enhanced maximal mitochondrial respiratory capacity. researchgate.net Conversely, ECI1 deficiency reduced cancer cell growth. researchgate.net In mouse models, cells overexpressing ECI1 formed larger tumors and had a higher number of metastases. researchgate.net These findings demonstrate that ECI1 can drive an aggressive tumor phenotype and suggest that the metabolic flux through this step of fatty acid oxidation is a key contributor to cancer progression. researchgate.net
| Phenotypic Change with ECI1 Overexpression | Observation in Research Models | Reference |
| Cell Growth | Increased in vitro; larger tumors in vivo (mouse models). | researchgate.net |
| Colony Formation | Enhanced in vitro. | researchgate.net |
| Cell Motility | Increased in vitro. | researchgate.net |
| Metastasis | Higher number of metastases in vivo (mouse models). | researchgate.net |
| Mitochondrial Respiration | Increased maximal respiratory capacity. | researchgate.net |
Q & A
Q. How can researchers address potential biases in cis-dodec-3-enoyl-CoA pathway annotations?
- Methodological Answer : Use orthogonal validation (e.g., CRISPR knockout + rescue experiments) to confirm gene-function relationships. Curate pathway databases (e.g., KEGG, MetaCyc) with evidence codes (e.g., "IDA" for direct assay). Apply text-mining tools to identify context-dependent annotations (e.g., tissue-specific isoform expression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
